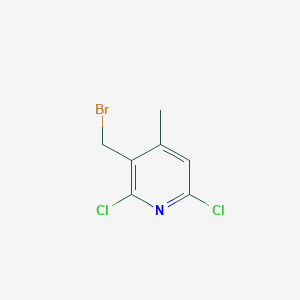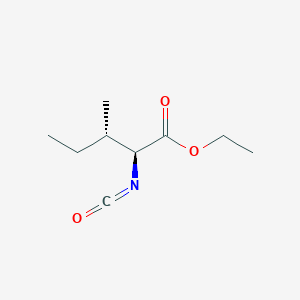
ethyl (2S,3S)-2-isocyanato-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-2-isocyanato-3-methylpentanoate typically involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by further chemical modifications . The process includes the use of hydrobromic acid in acetic acid, ethanol, and acetyl chloride under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic processes due to their efficiency and selectivity. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired chiral compound . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diols using reagents like osmium tetroxide.
Reduction: It can be reduced to form alcohols using alcohol dehydrogenases.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions
Oxidation: Osmium tetroxide in the presence of N-methylmorpholine-N-oxide.
Reduction: Alcohol dehydrogenases under mild conditions.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of ureas and carbamates.
Scientific Research Applications
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: Investigated for its potential in drug development due to its unique stereochemistry.
Industry: Utilized in the production of polymers and coatings.
Comparison with Similar Compounds
Ethyl (2S,3S)-2-isocyanato-3-methylpentanoate can be compared with other chiral isocyanates and esters:
Ethyl (2S,3R)-2-isocyanato-3-methylpentanoate: Differing only in stereochemistry, this compound exhibits different reactivity and selectivity in chemical reactions.
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate: A precursor in the synthesis of this compound, it undergoes similar types of reactions but with different outcomes due to the presence of the bromo group.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique stereochemistry and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications.
Properties
| 64505-11-9 | |
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl (2S,3S)-2-isocyanato-3-methylpentanoate |
InChI |
InChI=1S/C9H15NO3/c1-4-7(3)8(10-6-11)9(12)13-5-2/h7-8H,4-5H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
FCJMECDENNXWEH-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)N=C=O |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)
 ketone](/img/structure/B13618087.png)
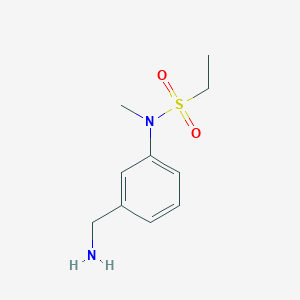
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)

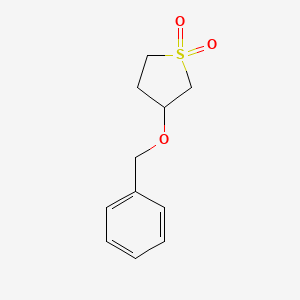
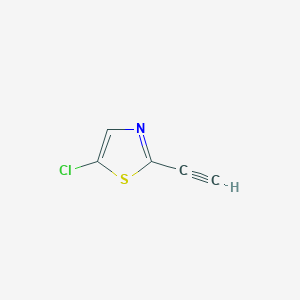
![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)



